![molecular formula C19H23NO5S B8530251 SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- CAS No. 57641-80-2](/img/structure/B8530251.png)
SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPIRO[55]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- is a complex organic compound characterized by a unique spiro structure The spiro configuration involves two rings sharing a single atom, creating a rigid and stable framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecane derivatives typically involves the formation of spirocyclic structures through cyclization reactions. One common method includes the use of 1,3-dioxane or 1,3-dithiane rings . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of spiro[5.5]undecane-3-carboxamide,4-dioxo- may involve large-scale cyclization processes with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[5.5]undecane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of spiro[5.5]undecane-3-carboxamide,4-dioxo- involves its interaction with specific molecular targets and pathways. The spiro structure provides a rigid framework that can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[5.5]undecane derivatives with 1,3-dioxane rings
- Spiro[5.5]undecane derivatives with 1,3-dithiane rings
- Bis(1,3-oxathiane) spiranes
Uniqueness
SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties. Compared to other spiro[5.5]undecane derivatives, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
57641-80-2 |
|---|---|
Formule moléculaire |
C19H23NO5S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N-(4-methylphenyl)sulfonyl-2,4-dioxospiro[5.5]undecane-3-carboxamide |
InChI |
InChI=1S/C19H23NO5S/c1-13-5-7-14(8-6-13)26(24,25)20-18(23)17-15(21)11-19(12-16(17)22)9-3-2-4-10-19/h5-8,17H,2-4,9-12H2,1H3,(H,20,23) |
Clé InChI |
IAIUMVPEFJQUIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2C(=O)CC3(CCCCC3)CC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

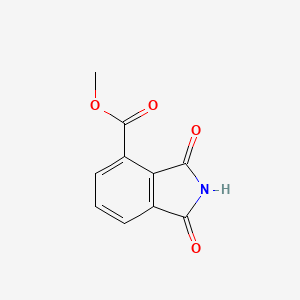
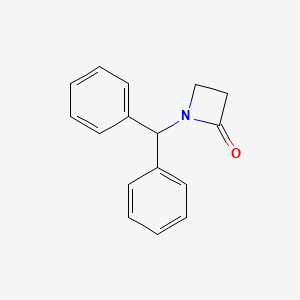
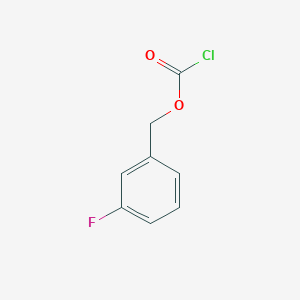
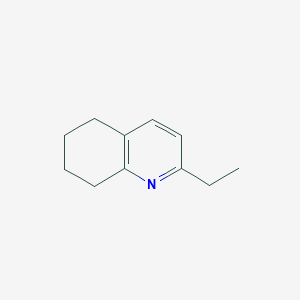
![4-[(4-Aminophenyl)sulfanyl]-3-(butylamino)-5-sulfamoylbenzoic acid](/img/structure/B8530213.png)
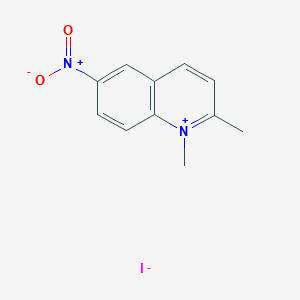
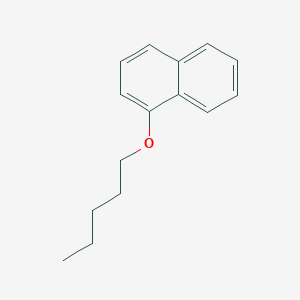
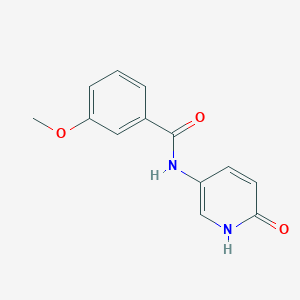
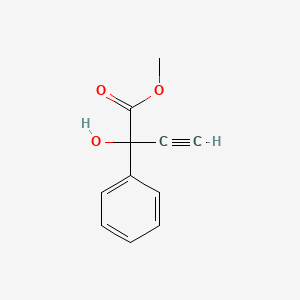

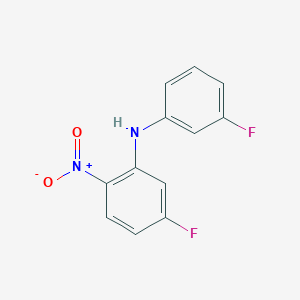
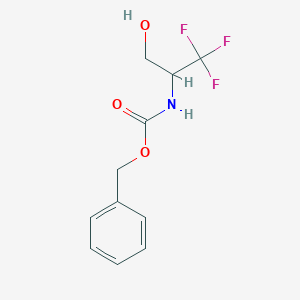
![8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8530285.png)
